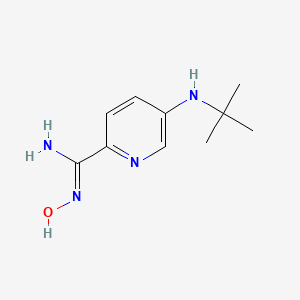

5-(tert-butylamino)-N'-hydroxypyridine-2-carboximidamide

描述

属性

IUPAC Name |

5-(tert-butylamino)-N'-hydroxypyridine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-10(2,3)13-7-4-5-8(12-6-7)9(11)14-15/h4-6,13,15H,1-3H3,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFEYWIWVWMVWFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=CN=C(C=C1)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC1=CN=C(C=C1)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Principles of Organic Synthesis

Organic synthesis involves the creation of complex organic molecules from simpler precursors. Key factors in synthesizing compounds like 5-(tert-butylamino)-N'-hydroxypyridine-2-carboximidamide include:

- Reaction Conditions : Temperature, pressure, and solvent choice are crucial. For many reactions, temperatures between 20°C to 100°C are common, with solvents such as acetonitrile, DMF, or ethanol often used.

- Reagents : The choice of reagents depends on the desired functional group transformations. For example, amines can be introduced using nucleophilic substitution reactions, while carboximidamides might be formed through reactions involving carboxylic acids or their derivatives.

- Purification Techniques : High-performance liquid chromatography (HPLC) and recrystallization are common methods for purifying organic compounds.

Reaction Conditions and Reagents

| Reaction Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Introduction of tert-butylamino group | tert-butylamine, pyridine derivative | Temperature: 20-100°C, Solvent: Acetonitrile or DMF | Nucleophilic substitution or reductive amination |

| Formation of carboximidamide group | Hydroxylamine or its derivatives | Temperature: 20-50°C, Solvent: Ethanol or water | Reaction with carboxylic acid or its derivatives |

Purification Techniques

Purification is crucial for obtaining high-purity compounds. Common techniques include:

- High-Performance Liquid Chromatography (HPLC) : Useful for separating and purifying complex mixtures based on differences in affinity for the stationary phase.

- Recrystallization : Involves dissolving the compound in a solvent at high temperature and then cooling slowly to allow crystals to form, which can significantly increase purity.

化学反应分析

Types of Reactions

5-(tert-butylamino)-N’-hydroxypyridine-2-carboximidamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboximidamide group to amines.

Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed

Oxidation Products: Oxo derivatives of the original compound.

Reduction Products: Amines derived from the carboximidamide group.

Substitution Products: Compounds with substituted tert-butylamino groups.

科学研究应用

5-(tert-butylamino)-N’-hydroxypyridine-2-carboximidamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of 5-(tert-butylamino)-N’-hydroxypyridine-2-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The tert-butylamino group may enhance binding affinity, while the hydroxypyridine moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

相似化合物的比较

Structural and Functional Analogues

The following compounds, offered by the same supplier (EOS Med Chem), share structural motifs with 5-(tert-butylamino)-N'-hydroxypyridine-2-carboximidamide, such as aromatic rings, amide linkages, or bulky substituents. A comparative analysis is provided below:

Key Observations :

- Electron-Withdrawing Groups : Compounds like 3-methyl-2-(pentafluorobenzoyl)pyridine leverage fluorine atoms for metabolic stability, whereas the hydroxyl group in the target compound may facilitate hydrogen bonding .

Research Findings and Limitations

Pharmacological Data Gaps: No peer-reviewed studies on the target compound’s bioactivity, toxicity, or pharmacokinetics are available. Supplier claims about its medicinal use remain unvalidated in public databases .

Comparative Stability : Hydroxypyridine-imidamide derivatives are generally more hydrolytically stable than nitroaniline analogues (e.g., 4-[(3-methoxy-1-pyrrolidinyl)methyl]-2-nitroaniline), which may degrade under acidic conditions.

生物活性

5-(tert-butylamino)-N'-hydroxypyridine-2-carboximidamide, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that the compound may function as an enzyme inhibitor or modulator , binding to active sites on proteins and influencing their activity. The presence of hydroxyl and amino groups in its structure enhances hydrogen bonding capabilities, which can increase binding affinity to target biomolecules.

1. Enzyme Inhibition

Research has shown that compounds similar to this compound exhibit significant inhibitory effects on various enzymes. For instance, studies on related compounds indicate their potential as inhibitors of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters . This inhibition can enhance the bioavailability of drugs like L-DOPA in treating conditions such as Parkinson's disease.

2. Anticancer Potential

In vitro studies have suggested that derivatives of pyridine compounds may possess anticancer properties by inhibiting specific enzymes involved in tumor growth and proliferation. For example, research into similar structures has highlighted their effects on 11β-HSD1 and 11β-HSD2 enzymes, which play roles in cancer cell differentiation and proliferation . The tert-butyl substitution has been linked to increased activity against these targets.

Case Studies

- COMT Inhibition : A study demonstrated that certain pyridine derivatives could inhibit COMT with low nanomolar IC50 values, indicating strong potential for therapeutic applications in neuropharmacology .

- Anticancer Activity : Another investigation focused on the anticancer effects of related compounds showed significant inhibition rates against cancer cell lines at concentrations as low as 10 µM, suggesting the efficacy of these compounds in cancer treatment strategies .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Activity | Target Enzyme | IC50 Value (µM) | Notes |

|---|---|---|---|

| COMT Inhibition | Catechol-O-methyltransferase | <10 | Enhances L-DOPA bioavailability |

| Anticancer Activity | 11β-HSD1 & 11β-HSD2 | 10 | Significant inhibition in cancer cell lines |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-(tert-butylamino)-N'-hydroxypyridine-2-carboximidamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves sequential functionalization of pyridine derivatives. For example:

- Step 1 : Introduce the tert-butylamino group via nucleophilic substitution using tert-butylamine under reflux in anhydrous solvents (e.g., DMF or THF) .

- Step 2 : Amidoxime formation via hydroxylamine treatment of a cyano precursor, requiring controlled pH (7–9) and temperature (60–80°C) to avoid over-oxidation .

- Optimization : Monitor intermediates via LC-MS and adjust reaction time/temperature to minimize side products. Use catalytic bases (e.g., NaHCO₃) to enhance amidoxime yield .

Q. How is the purity and structural integrity of this compound confirmed using spectroscopic methods?

- Analytical Workflow :

- ¹H/¹³C NMR : Verify tert-butyl group signals (δ ~1.3 ppm for CH₃, δ ~30–35 ppm for quaternary carbon) and hydroxylamine protons (δ ~8–9 ppm) .

- IR Spectroscopy : Confirm N-H (3200–3400 cm⁻¹) and C=N (1640–1680 cm⁻¹) stretches .

- Mass Spectrometry : Use high-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 229.13 for C₁₀H₁₇N₄O⁺) .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of derivatives, and how are they addressed?

- Challenges : Low crystal quality due to hygroscopicity or solvent inclusion (e.g., notes solvent ratios in the lattice).

- Solutions :

- Use non-polar solvents (e.g., ethyl acetate) for slow evaporation.

- Employ synchrotron X-ray sources for small or weakly diffracting crystals.

- Refinement with SHELXL software to model disorder or partial occupancy of solvent molecules .

Q. How does the tert-butylamino group influence the compound’s reactivity in nucleophilic substitution reactions?

- Steric Effects : The bulky tert-butyl group reduces accessibility to the pyridine ring’s reactive sites, slowing down electrophilic substitutions (e.g., nitration).

- Electronic Effects : The amino group donates electrons via resonance, activating the ortho/para positions for reactions like halogenation. This is confirmed by computational studies (DFT) showing charge redistribution in the pyridine ring .

Q. What strategies are employed to resolve contradictions in spectroscopic data for intermediates?

- Case Study : Discrepancies in ¹³C NMR signals for carboximidamide intermediates may arise from tautomerism.

- Resolution :

- Variable-temperature NMR to identify dynamic equilibria.

- Comparative analysis with synthetic analogs (e.g., methyl-substituted derivatives) to isolate spectral contributions .

Q. How is this compound utilized in studying enzyme interactions or as a biochemical probe?

- Applications :

- Kinase Inhibition Assays : The amidoxime moiety chelates metal ions in enzyme active sites (e.g., metalloproteases), enabling competitive inhibition studies .

- Fluorescent Labeling : Conjugation with fluorophores (e.g., dansyl chloride) via the hydroxylamine group allows tracking of binding events via fluorescence polarization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。